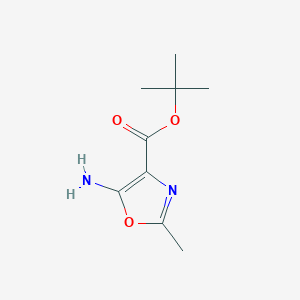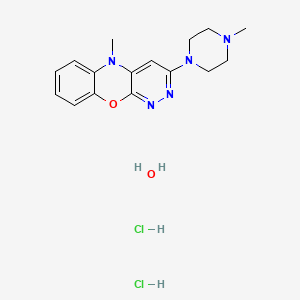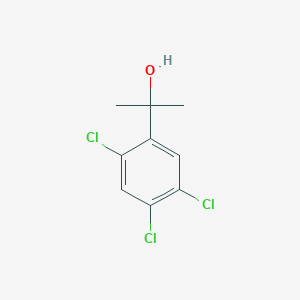
2-(2,4,5-Trichlorophenyl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(2,4,5-Trichlorophenyl)propan-2-ol” is a chemical compound with the CAS Number: 62436-52-6. It has a molecular weight of 239.53 and its IUPAC name is 2-(2,4,5-trichlorophenyl)propan-2-ol .
Molecular Structure Analysis
The molecular structure of “2-(2,4,5-Trichlorophenyl)propan-2-ol” consists of a propan-2-ol group attached to a 2,4,5-trichlorophenyl group . The InChI code for this compound is 1S/C9H9Cl3O/c1-9(2,13)5-3-7(11)8(12)4-6(5)10/h3-4,13H,1-2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2,4,5-Trichlorophenyl)propan-2-ol” include its molecular weight (239.53) and its IUPAC name (2-(2,4,5-trichlorophenyl)propan-2-ol) . Other properties such as melting point, boiling point, and density were not found in the available resources .Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry and Drug Development
Synthesis of 1,2,3-Triazole Derivatives
Research involving the synthesis of 1,2,3-triazole derivatives through copper-catalyzed azide-alkyne cycloaddition highlights the potential of halogen-substituted triazoles in antifungal drug development. These compounds show promising antifungal activity against Candida species, indicating a pathway for future pharmaceutical advancements (Lima-Neto et al., 2012).
Antimicrobial and Antifungal Activity
The synthesis and evaluation of chalcone derivatives and their crystal structures have been studied for potential biological activities. Such research underscores the importance of structural modification in enhancing bioactive properties of compounds, including antifungal and antimicrobial effects (Salian et al., 2018).
Material Science and Corrosion Inhibition
- Corrosion Inhibition of Metals: The study of triazole derivatives for corrosion inhibition reveals their efficacy in protecting metals in acidic media. This research is crucial for industrial applications where metal preservation is vital, demonstrating the chemical's role in extending the lifespan of metals (Lagrenée et al., 2002).
Environmental Science
- Oxidative Transformation of Environmental Contaminants: The investigation into the oxidative transformation of antibacterial agents by manganese oxides offers insights into environmental remediation techniques. This study helps understand how pollutants are degraded in natural settings, contributing to the development of more effective environmental cleanup strategies (Zhang & Huang, 2003).
Photocatalysis and Polymer Science
- Photoinduced Reactivity for Radical Polymerizations: Exploring the reactivity of compounds upon photolysis sheds light on their use in initiating radical polymerizations. This area of research has implications for materials science, particularly in developing new polymers with specific properties for industrial applications (Rosspeintner et al., 2009).
Antimicrobial Development
- Synthesis and Biological Properties of Derivatives: The synthesis and study of cathinone derivatives for biological properties emphasize the potential of these compounds in medicinal chemistry. Such research is foundational for developing new drugs with improved efficacy and reduced side effects (Papoyan et al., 2011).
Eigenschaften
IUPAC Name |
2-(2,4,5-trichlorophenyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl3O/c1-9(2,13)5-3-7(11)8(12)4-6(5)10/h3-4,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPGORCCJPPGPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1Cl)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4,5-Trichlorophenyl)propan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2656449.png)

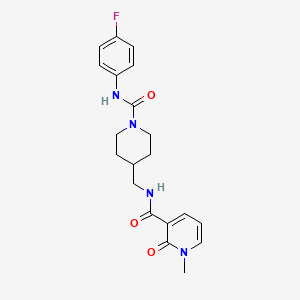
![6-chloro-N-(2-{5-[(3,4-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)pyridine-3-carboxamide](/img/structure/B2656454.png)
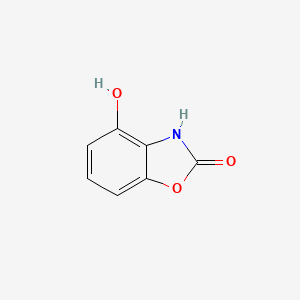
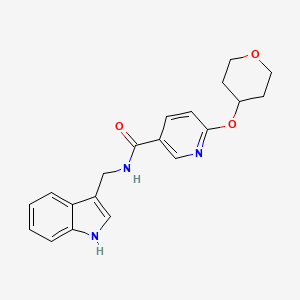
![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2,3-dimethoxybenzamide](/img/structure/B2656457.png)
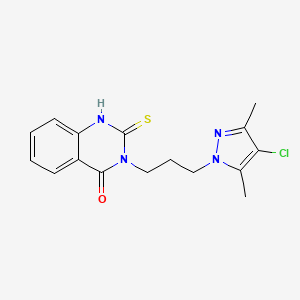
![4-(4-cyano-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2656459.png)
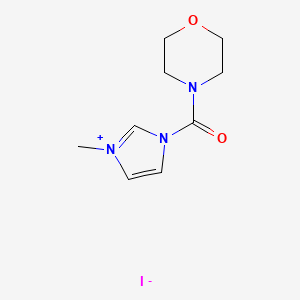
![Tert-butyl 4-[2-oxo-2-(pyridin-3-yl)ethyl]piperidine-1-carboxylate](/img/structure/B2656464.png)
